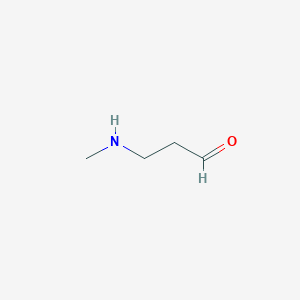
3-(methylamino)propanal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(methylamino)propanal is an organic compound with the molecular formula C4H9NO. It is a derivative of propionaldehyde, where a methylamine group is attached to the third carbon atom. This compound is a colorless liquid with a pungent odor and is used in various chemical reactions and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
3-(methylamino)propanal can be synthesized through several methods. One common method involves the reaction of propionaldehyde with methylamine under controlled conditions. The reaction typically takes place in the presence of a catalyst such as palladium on carbon (Pd/C) and hydrogen gas (H2) at elevated temperatures and pressures. This process results in the formation of this compound along with water as a byproduct.
Industrial Production Methods
In industrial settings, this compound is produced on a larger scale using continuous flow reactors. The process involves the same basic reaction as in the laboratory synthesis but is optimized for higher yields and efficiency. The reaction conditions are carefully controlled to ensure the purity and quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
3-(methylamino)propanal undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 3-Methylaminopropionic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to 3-Methylaminopropanol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: It can participate in nucleophilic substitution reactions where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Various nucleophiles such as amines, thiols, and alcohols under basic or acidic conditions.
Major Products Formed
Oxidation: 3-Methylaminopropionic acid.
Reduction: 3-Methylaminopropanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-(methylamino)propanal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential role in biochemical pathways and as a building block for biologically active molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3-(methylamino)propanal involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile due to the presence of the amino group, allowing it to participate in various biochemical reactions. It can also form Schiff bases with primary amines, which are important intermediates in many biological processes.
Comparación Con Compuestos Similares
Similar Compounds
Propionaldehyde: A simpler aldehyde with the formula C3H6O.
3-Methylaminopropionic acid: An oxidized form of 3-(methylamino)propanal.
3-Methylaminopropanol: A reduced form of this compound.
Uniqueness
This compound is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions. Its ability to form Schiff bases and act as a nucleophile makes it a valuable intermediate in organic synthesis and biochemical research.
Propiedades
Fórmula molecular |
C4H9NO |
|---|---|
Peso molecular |
87.12 g/mol |
Nombre IUPAC |
3-(methylamino)propanal |
InChI |
InChI=1S/C4H9NO/c1-5-3-2-4-6/h4-5H,2-3H2,1H3 |
Clave InChI |
AAOIVJJZEDSKPA-UHFFFAOYSA-N |
SMILES canónico |
CNCCC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















